molecular formula C10H13NO2 B8604395 Methyl 2-(methyl(phenyl)amino)acetate

Methyl 2-(methyl(phenyl)amino)acetate

Cat. No. B8604395
M. Wt: 179.22 g/mol
InChI Key: LEWVLNKSZUIEKO-UHFFFAOYSA-N
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Patent
US07160902B2

Procedure details

The mixture of N-phenylglycine methyl ester (0.99 g, 6 mmol), potassium carbonate (1.66 g, 12 mmol), and iodomethane (1.28 g, 9 mmol) in acetonitrile (20 mL) was refluxed overnight. The solids were filtered and the filtrate was diluted with water (100 mL), extracted with dichloromethane (4×50 mL). The combined organic extracts were washed with brine (100 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The crude product was purified by flash chromatography (silica gel, ethyl acetate/hexane) to afford the title compound (0.82 g, 77%). 1H NMR (400 MHz, CDCl3) δ: 7.24 (m, 2H), 6.75 (m, 1H), 6.67 (m, 2H), 4.07 (s, 2H), 3.71 (s, 3H), 3.06 (s, 3H).
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
1.28 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
77%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[CH2:4][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[C:13](=O)([O-])[O-].[K+].[K+].IC>C(#N)C>[CH3:1][O:2][C:3](=[O:12])[CH2:4][N:5]([CH3:13])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.99 g
Type
reactant
Smiles
COC(CNC1=CC=CC=C1)=O
Name
Quantity
1.66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.28 g
Type
reactant
Smiles
IC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (4×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silica gel, ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
COC(CN(C1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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